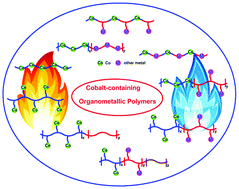Recent progress of magnetic nanomaterials from cobalt-containing organometallic polymer precursors
Polymer Chemistry Pub Date: 2019-12-02 DOI: 10.1039/C9PY01517E
Abstract
Magnetic nanoparticles (MNPs) are important functional materials for applications ranging from information storage to biomedicine. In comparison with the traditional synthetic approaches, the preparation of MNPs from the pyrolysis of organometallic polymers has attracted increasing attention, due to their rich species, excellent solution processability, and relatively good control of the properties of the yielded MNPs. This review summarizes the recent progress of cobalt-containing organometallic polymers and their utilization as precursors for the preparation of functional magnetic nanostructures through controllable pyrolysis. For comparison, the pyrolysis of Co-containing organometallic compounds with a precise molecular structure was also involved to underline the structure–property relationship between the organometallic precursors and the as-generated products. Furthermore, novel approaches are introduced for the in situ generation of magnetic nanoarrays with adjustable magnetic properties through the self-assembly and subsequent low temperature thermolysis of Co-containing block metallopolymers. Moreover, the preparation of elastic magnetic hydrogels is also presented through the low temperature thermolysis (120 °C) and subsequent wetting of Co-containing triblock organometallic copolymers. Future perspectives and challenges in the field are discussed towards the controlled fabrication of MNPs with desired morphology, size and properties.


Recommended Literature
- [1] Reversible and hydrogen bonding-assisted piezochromic luminescence for solid-state tetraaryl-buta-1,3-diene†
- [2] An in-tether sulfilimine chiral center induces helicity in short peptides†
- [3] Spontaneous and specific myogenic differentiation of human mesenchymal stem cells on polyethylene glycol-linked multi-walled carbon nanotube films for skeletal muscle engineering†
- [4] In situ Fe K-edge X-ray absorption spectroscopy study during cycling of Li2FeSiO4 and Li2.2Fe0.9SiO4 Li ion battery materials†
- [5] Microstructure control of oxygen permeation membranes with templated microchannels
- [6] Spectroscopic properties of GdxLa1−xAlO3 nanocrystals doped with Pr3+ ions†
- [7] Direct one-pot synthesis of poly(ionic liquid) nanogels by cobalt-mediated radical cross-linking copolymerization in organic or aqueous media†
- [8] An efficient transformation of primary halides into nitriles through palladium-catalyzed hydrogen transfer reaction†
- [9] Assessing utility of handheld laser induced breakdown spectroscopy as a means of Dalbergia speciation†
- [10] A layered Ge2Sb2Te5 phase change material†

Journal Name:Polymer Chemistry
Research Products
-
CAS no.: 2873-29-2
-
2-(diethylamino)ethane-1-thiol
CAS no.: 100-38-9
-
CAS no.: 2488-01-9
-
CAS no.: 394-01-4
-
CAS no.: 523-39-7
-
CAS no.: 327-97-9
-
CAS no.: 110-98-5
-
Tetramethylthiuram monosulfide
CAS no.: 97-74-5









